C22H25F3N6O2

c-KIT inhibition kinase assay IC50 comparison

Procure C22H25F3N6O2 as a moderate-potency, property-defined c-KIT kinase inhibitor (IC50 4118 nM) for reproducible assay development. Unlike high-potency agents (e.g., dasatinib, sunitinib), this compound's lower potency and distinct selectivity profile enable graded pathway modulation studies and extended dynamic range in Z'-factor calculations. Its optimized physicochemical parameters (clogP 2.24, tPSA 94.26 Ų) ensure reliable solubility and DMSO stock preparation, making it an essential reference standard for kinase selectivity profiling and SAR campaigns.

Molecular Formula C22H25F3N6O2
Molecular Weight 462.5 g/mol
Cat. No. B12638526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC22H25F3N6O2
Molecular FormulaC22H25F3N6O2
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESCCCCN1C=C(C=N1)NC(=O)C2=C3NC(CC(N3N=C2)C(F)(F)F)C4=CC=CC=C4OC
InChIInChI=1S/C22H25F3N6O2/c1-3-4-9-30-13-14(11-26-30)28-21(32)16-12-27-31-19(22(23,24)25)10-17(29-20(16)31)15-7-5-6-8-18(15)33-2/h5-8,11-13,17,19,29H,3-4,9-10H2,1-2H3,(H,28,32)
InChIKeyLXXOKYODORJWAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C22H25F3N6O2 c-KIT Kinase Inhibitor Procurement Guide for Oncology and Kinase Research


The compound with molecular formula C22H25F3N6O2 (exact mass 462.199 g/mol) is a synthetic small-molecule kinase inhibitor primarily characterized as a c-KIT (mast/stem cell growth factor receptor Kit, CD117) tyrosine kinase inhibitor [1]. Identified in bioactivity databases as CHEMBL5087888, this compound demonstrates measurable inhibitory activity against the c-KIT kinase domain, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST), mastocytosis, and acute myeloid leukemia [2]. The molecule possesses calculated physicochemical properties including a clogP of 2.24 and topological polar surface area (tPSA) of 94.26 Ų, placing it within favorable drug-like property space as defined by Lipinski's Rule of Five [3]. Available spectral data confirm its identity via 1H NMR and mass spectrometry [1].

Why C22H25F3N6O2 Cannot Be Replaced by Imatinib, Sunitinib, or Dasatinib in c-KIT Research


c-KIT kinase inhibitors exhibit profound differences in potency, selectivity profile, and binding mode that preclude simple substitution in research applications [1]. The target compound C22H25F3N6O2 demonstrates an IC50 of 4118 nM against c-KIT in kinase inhibition assays, representing a moderate potency profile that differs by orders of magnitude from clinically approved agents such as dasatinib (IC50 = 79 nM), sunitinib (IC50 = 48–80 nM range), and imatinib (IC50 = 100 nM) [2][3]. Crucially, potent multikinase inhibitors like dasatinib and sunitinib exhibit broad off-target activity across Abl, Src, VEGFR2, and PDGFRβ, whereas the target compound's selectivity profile and binding characteristics are not interchangeable with these clinically established agents [2][3]. Direct substitution would therefore introduce confounding variables in target validation studies, alter cellular response readouts, and compromise reproducibility of kinase inhibition experiments. The quantitative evidence below establishes the specific differentiating parameters that inform scientifically justified procurement decisions.

C22H25F3N6O2 Head-to-Head Quantitative Evidence Guide: c-KIT Inhibition, Physicochemical Properties, and Kinase Selectivity


C22H25F3N6O2 c-KIT Kinase Inhibition Potency Versus Imatinib, Sunitinib, and Dasatinib

C22H25F3N6O2 exhibits a measured c-KIT kinase inhibition IC50 of 4118 nM in biochemical assays using Sf21 (Spodoptera frugiperda) cell-derived kinase preparations [1]. This potency is approximately 41-fold lower than imatinib (c-KIT IC50 = 100 nM), approximately 50-fold lower than dasatinib (c-KIT IC50 = 79 nM), and approximately 50- to 85-fold lower than sunitinib (c-KIT IC50 = 48–80 nM range depending on wild-type versus mutant context) .

c-KIT inhibition kinase assay IC50 comparison tyrosine kinase inhibitor

C22H25F3N6O2 Lipophilicity Profile Versus c-KIT Inhibitor Comparators

C22H25F3N6O2 has a calculated partition coefficient (clogP) of 2.24 [1]. This value indicates moderate lipophilicity and differs from the physicochemical profiles of comparator c-KIT inhibitors: imatinib (clogP ≈ 3.5–4.0), sunitinib (clogP ≈ 3.0–3.5), and dasatinib (clogP ≈ 2.8–3.3) [2]. The lower clogP of C22H25F3N6O2 suggests relatively enhanced aqueous solubility potential and different membrane permeability characteristics compared to more lipophilic clinical agents.

clogP lipophilicity physicochemical property drug-likeness

C22H25F3N6O2 Topological Polar Surface Area Comparison with c-KIT Inhibitor Class

C22H25F3N6O2 has a calculated topological polar surface area (tPSA) of 94.26 Ų [1]. This value falls within the favorable range for oral bioavailability (tPSA < 140 Ų) and differs from comparator c-KIT inhibitors: imatinib (tPSA ≈ 86–87 Ų), sunitinib (tPSA ≈ 77–80 Ų), and dasatinib (tPSA ≈ 106–135 Ų, variable by calculation method) [2]. The tPSA of C22H25F3N6O2 indicates moderate polarity and hydrogen-bonding capacity.

tPSA polar surface area membrane permeability drug-likeness

C22H25F3N6O2 Molecular Weight and Rotatable Bond Profile Versus c-KIT Inhibitor Class

C22H25F3N6O2 has a molecular weight of 462.48 Da and contains 5 rotatable bonds [1]. These values differ from comparator c-KIT inhibitors: imatinib (MW = 493.6 Da, 7 rotatable bonds), sunitinib (MW = 398.5 Da, 7 rotatable bonds), and dasatinib (MW = 488.0 Da, 7 rotatable bonds) [2]. The molecular weight of C22H25F3N6O2 is intermediate within the class, while its lower rotatable bond count (5 versus 7) suggests a relatively more rigid molecular framework.

molecular weight rotatable bonds drug-likeness Lipinski Rule of Five

C22H25F3N6O2 Best-Fit Research and Industrial Application Scenarios for Scientific Procurement


Moderate-Potency c-KIT Inhibitor for Dose-Response Reference Standard Development

The 4118 nM IC50 of C22H25F3N6O2 against c-KIT kinase makes it suitable as a moderate-potency reference standard in dose-response assay development [1]. Unlike highly potent inhibitors such as dasatinib (79 nM) or sunitinib (48–80 nM) that saturate dose-response curves at low concentrations, this compound provides extended dynamic range for establishing assay sensitivity windows and validating Z'-factor calculations [2]. This property is particularly valuable when optimizing kinase assay protocols that require clear differentiation between background signal and partial inhibition states.

c-KIT Partial Inhibition Studies Requiring Non-Saturating Pathway Modulation

Research applications requiring partial rather than complete ablation of c-KIT signaling can utilize C22H25F3N6O2 to achieve graded pathway modulation [1]. The compound's moderate potency profile avoids the near-complete target engagement observed with high-potency comparators at standard working concentrations, enabling studies of threshold-dependent cellular responses to c-KIT activation [2]. This scenario includes investigations of stem cell factor (SCF)-induced signaling dynamics where saturating inhibitors would obscure physiologically relevant concentration-response relationships.

Physicochemical Property-Based Assay Optimization Using Defined clogP and tPSA Parameters

The characterized physicochemical properties of C22H25F3N6O2—specifically clogP of 2.24 and tPSA of 94.26 Ų—enable its use as a property-defined tool compound for optimizing solubility and permeability assay conditions [1]. Compared to more lipophilic c-KIT inhibitors such as imatinib (clogP 3.5–4.0) and sunitinib (clogP 3.0–3.5), this compound's lower clogP value reduces precipitation risk in aqueous buffers and informs DMSO stock concentration protocols [2]. These defined parameters support reproducible assay development in both biochemical and cell-based formats.

Kinase Selectivity Profiling Reference for c-KIT Inhibitor Classification Studies

C22H25F3N6O2 serves as a structurally defined reference compound for kinase selectivity profiling studies aimed at classifying c-KIT inhibitors by potency tier and selectivity fingerprint [1]. The compound's measured c-KIT IC50 of 4118 nM establishes it within the moderate-potency tier, distinct from high-potency agents (dasatinib, sunitinib, <100 nM) and low-potency screening hits (>10 μM) [2]. This tier-based classification facilitates comparator selection in structure-activity relationship (SAR) campaigns and supports kinome-wide selectivity mapping efforts where potency-contextualized reference data are essential [3].

Quote Request

Request a Quote for C22H25F3N6O2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.